

Elucidation of the Chemical Structure of Propargyl-PEG5-Br: A Technical Guide

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Compound of Interest

Compound Name: *Propargyl-PEG5-Br*

Cat. No.: *B11829064*

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This technical guide provides an in-depth analysis of the structural elucidation of **Propargyl-PEG5-Br**, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the key analytical techniques and expected data for the comprehensive characterization of this molecule.

Chemical Identity and Properties

Propargyl-PEG5-Br is a polyethylene glycol (PEG) derivative containing a terminal propargyl group and a bromide. The PEG linker consists of five ethylene glycol units, enhancing the solubility and pharmacokinetic properties of the conjugated molecules.

Property	Value	Source
Chemical Formula	C13H23BrO5	[1][2]
Molecular Weight	339.23 g/mol	[1][2]
IUPAC Name	3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne	[1]
CAS Number	1287660-83-6	
Appearance	Expected to be a colorless or pale yellow oil/liquid	[Referenced from similar PEG compounds]
Solubility	Soluble in water, DMSO, DCM, and DMF	[Referenced from similar PEG compounds]

Synthesis Pathway

The synthesis of **Propargyl-PEG5-Br** can be achieved through the Williamson ether synthesis, reacting a mono-brominated PEG5 alcohol with propargyl bromide in the presence of a base.



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A plausible synthetic route for **Propargyl-PEG5-Br**.

Experimental Protocol: Synthesis of Propargyl-PEG5-Br

- **Preparation of Mono-brominated PEG5:** To a solution of pentaethylene glycol in an appropriate solvent (e.g., dichloromethane), a brominating agent such as thionyl bromide (SOBr_2) or phosphorus tribromide (PBr_3) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is then purified by column chromatography.
- **Williamson Ether Synthesis:** The mono-brominated PEG5 alcohol is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the terminal hydroxyl group. Propargyl bromide is then added, and the reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure **Propargyl-PEG5-Br**.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural confirmation of **Propargyl-PEG5-Br**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.20	d	2H	$\equiv\text{C}-\text{CH}_2-\text{O}-$
3.81	t	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{Br}$
3.65 - 3.75	m	16H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (PEG backbone)
3.45	t	2H	$-\text{CH}_2-\text{CH}_2-\text{Br}$
2.45	t	1H	$-\text{C}\equiv\text{CH}$

Chemical Shift (δ , ppm)	Assignment
79.8	$\equiv\text{C-H}$
74.8	$-\text{C}\equiv\text{C-H}$
71.3	$-\text{O-CH}_2\text{-CH}_2\text{-Br}$
70.6 - 70.8	$-\text{O-CH}_2\text{-CH}_2\text{-O-}$ (PEG backbone)
69.4	$\equiv\text{C-CH}_2\text{-O-CH}_2\text{-}$
58.7	$\equiv\text{C-CH}_2\text{-O-}$
30.3	$-\text{CH}_2\text{-CH}_2\text{-Br}$

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of **Propargyl-PEG5-Br**.

Ion	$[\text{M}+\text{Na}]^+$	$[\text{M}+\text{K}]^+$
Predicted m/z	362.06	378.03

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom, with two major peaks of approximately equal intensity separated by 2 Da ($[\text{M}]^+$ and $[\text{M}+2]^+$).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

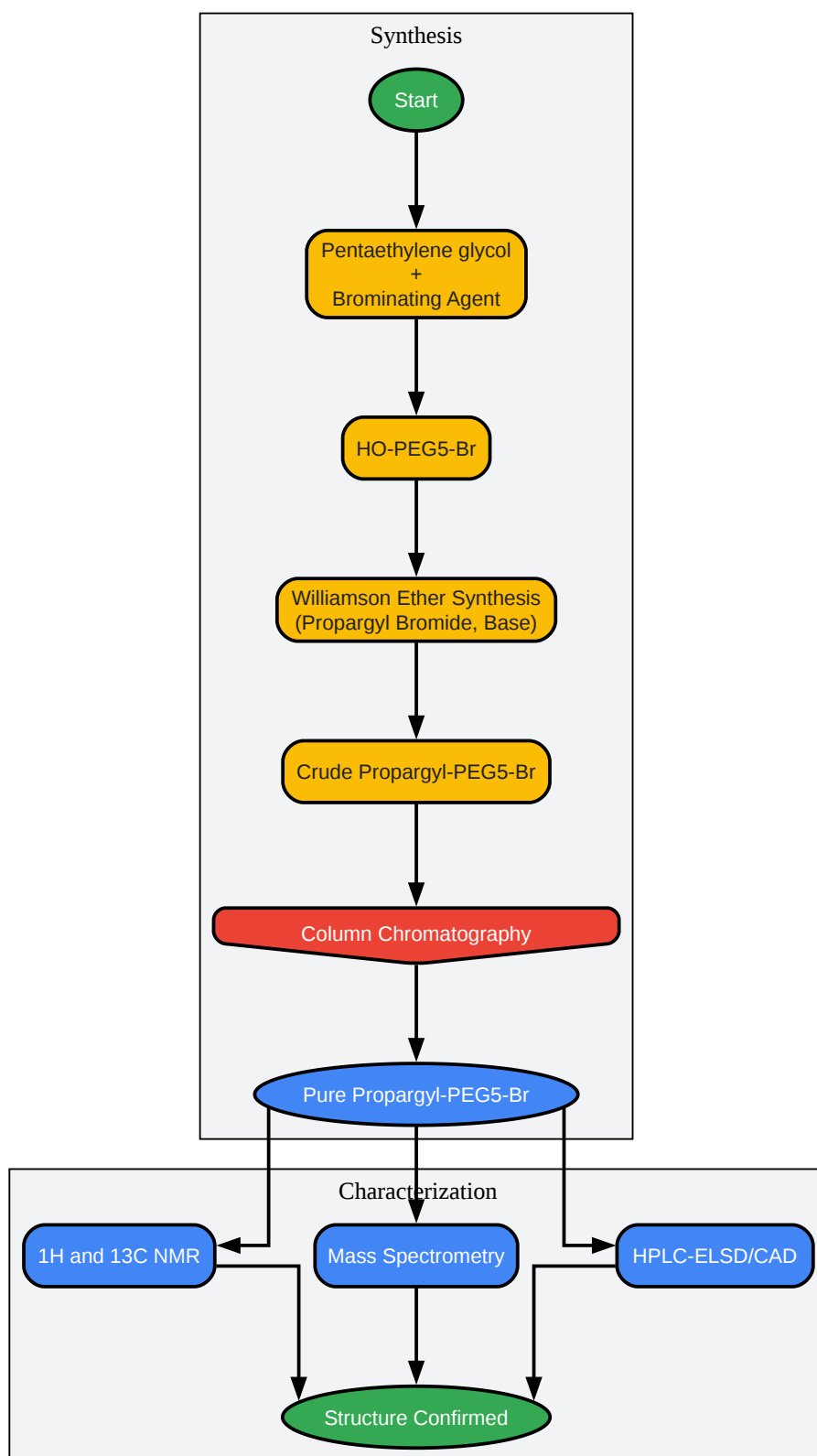
Reversed-phase HPLC can be employed to assess the purity of **Propargyl-PEG5-Br**. Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

- Column: C18, 250 x 4.6 mm, 5 μm
- Mobile Phase A: Water

- Mobile Phase B: Acetonitrile
- Gradient: 30-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detector: ELSD or CAD

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of **Propargyl-PEG5-Br**.



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